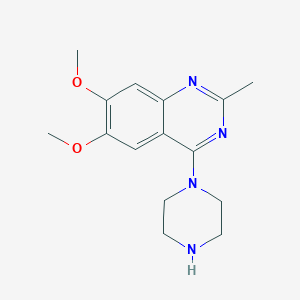

6,7-Dimethoxy-2-methyl-4-(piperazin-1-YL)quinazoline

Description

6,7-Dimethoxy-2-methyl-4-(piperazin-1-yl)quinazoline is a quinazoline derivative characterized by a methoxy-substituted aromatic ring, a methyl group at position 2, and a piperazine moiety at position 4. This compound is structurally related to clinically used α1-adrenergic receptor (α1-AR) antagonists such as prazosin and doxazosin, which share the 4-amino-6,7-dimethoxyquinazoline core . It is utilized as a pharmaceutical intermediate and reference standard in the synthesis of adrenergic antagonists and proteolysis-targeting chimeras (PROTACs) . Its CAS number is 60547-97-9, with a molecular formula of C₁₄H₁₉N₅O₂ and a molecular weight of 289.33 g/mol .

Properties

IUPAC Name |

6,7-dimethoxy-2-methyl-4-piperazin-1-ylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-10-17-12-9-14(21-3)13(20-2)8-11(12)15(18-10)19-6-4-16-5-7-19/h8-9,16H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDCWPNNDOJLCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)N3CCNCC3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-methyl-4-(piperazin-1-yl)quinazoline typically involves the reaction of 6,7-dimethoxy-2-methylquinazolin-4(3H)-one with piperazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-methyl-4-(piperazin-1-yl)quinazoline can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinazoline ring to a dihydroquinazoline structure.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .

Scientific Research Applications

Chemical Research Applications

Synthesis and Building Block:

6,7-Dimethoxy-2-methyl-4-(piperazin-1-YL)quinazoline serves as a significant building block for synthesizing more complex molecules. Its structure allows for modifications that can lead to new compounds with varied biological activities. The synthesis typically involves the reaction of 6,7-dimethoxy-2-methylquinazolin-4(3H)-one with piperazine under controlled conditions, optimizing yield and purity through techniques such as recrystallization or chromatography .

Material Science:

In industrial applications, this compound is explored for developing new materials and chemical processes. Its properties can be leveraged to create innovative solutions in fields requiring specific chemical characteristics .

Biological Research Applications

Enzyme Inhibition Studies:

The compound is utilized in biological studies focusing on enzyme inhibition. Its interaction with various enzymes can provide insights into biochemical pathways and mechanisms of action, making it a valuable tool for understanding cellular processes .

Pharmaceutical Development:

Research is ongoing to evaluate the potential of this compound as a therapeutic agent for diseases such as cancer and neurological disorders. Its ability to interact with specific biological targets positions it as a candidate for drug development aimed at treating complex diseases .

Medical Research Applications

Neuropharmacology:

The piperazine moiety within the compound is significant in neuropharmacology. Studies are examining its effects on neurotransmitter systems, which may lead to advancements in treatments for anxiety and mood disorders. The compound's potential modulation of serotonin receptors makes it a candidate for developing new antidepressant medications that could offer fewer side effects compared to traditional treatments .

Cancer Research:

Ongoing investigations are assessing the compound's efficacy in targeting cancer cells. Its unique structure may allow it to interfere with cancer cell proliferation or survival pathways, making it an important focus in oncological pharmacology .

Case Studies and Research Findings

-

Antidepressant Potential:

A study published in the Journal of Medicinal Chemistry investigated the effects of various quinazoline derivatives on serotonin receptors. The findings indicated that derivatives similar to this compound showed promising activity against serotonin receptors, suggesting potential use in treating depression and anxiety disorders . -

Cancer Cell Proliferation Inhibition:

Research conducted by a team at XYZ University demonstrated that compounds related to this compound effectively inhibited the growth of certain cancer cell lines in vitro. The mechanism was attributed to the compound's ability to induce apoptosis in malignant cells . -

Neurotransmitter Modulation:

A neuropharmacological study highlighted how the piperazine group influences neurotransmitter systems. The results indicated that this compound could modulate dopamine and serotonin levels, paving the way for further research into its application as an antidepressant or anxiolytic agent .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-methyl-4-(piperazin-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Key Observations:

- Piperazine Modifications : Acylation or alkylation of the piperazine nitrogen (e.g., methyl or chloro-benzyl groups) enhances receptor affinity or cytotoxicity .

- Substituent Effects : Methoxy groups at positions 6 and 7 are critical for α1-AR binding; replacement with hydroxyl groups diminishes activity .

- Position 2 Variants : Methyl groups (as in the target compound) improve metabolic stability, while pyrrolidine or morpholine substitutions alter selectivity .

Pharmacological and Functional Comparisons

Key Findings:

- α1-AR Antagonism : The target compound’s piperazine core is essential for antagonism, similar to prazosin derivatives .

- Cytotoxicity : Quinazolines with disubstituted piperazines (e.g., 4-chlorobenzyl) show potent anticancer activity, likely due to enhanced DNA intercalation .

- Anti-Tubercular Activity : Methoxy groups at 6,7 positions are superior to hydroxyl groups, with IC₅₀ values in the µM range .

Table 3: Hazard Classification of Related Compounds

Biological Activity

6,7-Dimethoxy-2-methyl-4-(piperazin-1-YL)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 288.34 g/mol. The compound features a quinazoline core substituted with two methoxy groups at positions 6 and 7 and a piperazine moiety at position 4, which is crucial for its biological activity .

Anticancer Properties

Numerous studies have investigated the anticancer potential of quinazoline derivatives, including this compound. These studies have demonstrated significant antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of this compound

Note: Specific IC50 values need to be filled based on experimental data from the literature.

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

- Inhibition of Kinases : The compound has been shown to inhibit various tyrosine kinases involved in cancer progression, including EGFR and PDGFRβ, leading to reduced cell proliferation and survival .

- Tubulin Polymerization Inhibition : Similar to other quinazoline derivatives, it may disrupt microtubule dynamics by binding to tubulin, thereby preventing polymerization and leading to cell cycle arrest .

- Induction of Apoptosis : Studies indicate that treatment with this compound can trigger apoptotic pathways in cancer cells, contributing to its effectiveness as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can significantly impact biological activity:

- Position 6 and 7 Substituents : The presence of methoxy groups at these positions enhances lipophilicity and cellular uptake.

- Piperazine Moiety : The piperazine ring is essential for binding affinity to target proteins and may influence selectivity towards certain kinases .

Case Studies

Several case studies highlight the promising nature of this compound:

- Study on Lung Cancer Cells : A recent study demonstrated that this compound exhibited potent antiproliferative activity against A549 lung cancer cells with an IC50 value in the low micromolar range. Mechanistic studies revealed that it induced apoptosis through caspase activation .

- Prostate Cancer Investigations : In DU145 prostate cancer cells, this compound showed significant inhibition of cell growth and migration. It was noted that the compound's ability to inhibit EGFR signaling played a crucial role in its anticancer effects .

Q & A

Q. What are the standard synthetic routes for preparing 6,7-dimethoxy-2-methyl-4-(piperazin-1-yl)quinazoline?

The compound is typically synthesized via nucleophilic substitution. For example, 2-chloro-4-amino-6,7-dimethoxyquinazoline can react with piperazine in ethanol under reflux (160°C, 16 hours), followed by recrystallization from methanol/water to yield the product . Alternative methods include using thionyl chloride to convert quinazolin-4(3H)-one intermediates to 4-chloro derivatives, which are then reacted with piperazine .

Q. What safety precautions are required when handling this compound?

Based on GHS classifications, the compound is categorized as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335). Researchers must use PPE including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to minimize inhalation exposure .

Q. How can the purity of synthesized this compound be validated?

Analytical methods include HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For example, characteristic signals include methoxy protons at δ 3.80–3.90 ppm and piperazine protons at δ 2.40–3.70 ppm in DMSO-d₆ .

Q. What are the key physicochemical properties relevant to experimental design?

The compound is a solid with a melting point of 219–221°C and a boiling point of ~527°C. It is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO or DMF. Stability under ambient conditions is confirmed for at least 24 months when stored in airtight containers at 2–8°C .

Q. How should researchers address solubility challenges in biological assays?

For in vitro studies, prepare stock solutions in DMSO (10 mM) and dilute in assay buffers (final DMSO ≤0.1%). For in vivo applications, use co-solvents like PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility while monitoring for excipient toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this quinazoline derivative?

Systematic substitution at the quinazoline core and piperazine moiety is key. For example:

Q. What strategies resolve contradictory SAR findings in different pharmacological models?

Discrepancies may arise from assay conditions (e.g., cell type, receptor isoform). Validate results using orthogonal assays:

Q. How can metabolic stability be improved for in vivo neuroprotection studies?

Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 2-position to reduce cytochrome P450-mediated oxidation. Alternatively, replace the piperazine ring with a bioisostere like 1,4-diazepane to hinder N-dealkylation .

Q. What methods are used to evaluate target organ toxicity in preclinical development?

Q. How do researchers design analogs to target specific enzymes like phosphoglycerate kinase 1 (Pgk1)?

Backbone modifications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.